molecular formula C5H10ClNO B7897726 (R)-2-Aminopent-4-YN-1-OL hydrochloride

(R)-2-Aminopent-4-YN-1-OL hydrochloride

Cat. No.: B7897726
M. Wt: 135.59 g/mol
InChI Key: YRVZFZKRMMQRAM-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Aminopent-4-YN-1-OL hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a hydroxyl group, and a triple bond within its molecular structure. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Aminopent-4-YN-1-OL hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable alkyne precursor.

    Addition of Amino Group: The alkyne undergoes a nucleophilic addition reaction with an amine source under controlled conditions to introduce the amino group.

    Hydroxylation: The resulting intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the desired position.

    Chirality Induction: Chiral catalysts or chiral auxiliaries are used to ensure the formation of the ®-enantiomer.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

In industrial settings, the production of ®-2-Aminopent-4-YN-1-OL hydrochloride is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring helps in maintaining the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

®-2-Aminopent-4-YN-1-OL hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triple bond can be reduced to form alkenes or alkanes.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Chemistry

®-2-Aminopent-4-YN-1-OL hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology

In biological research, this compound is used to study enzyme mechanisms and as a substrate in enzymatic reactions.

Medicine

Industry

In the industrial sector, ®-2-Aminopent-4-YN-1-OL hydrochloride is used in the production of fine chemicals and as an intermediate in the synthesis of various commercial products.

Mechanism of Action

The mechanism of action of ®-2-Aminopent-4-YN-1-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play crucial roles in binding to these targets, while the triple bond provides rigidity to the molecule, enhancing its specificity and efficacy. The pathways involved include inhibition of enzyme activity or modulation of receptor functions, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Aminopent-4-YN-1-OL hydrochloride: The enantiomer of the compound with different chiral properties.

    2-Amino-3-butyn-1-ol: A structurally similar compound with a shorter carbon chain.

    2-Amino-4-pentyn-1-ol: A compound with a similar backbone but different functional group positioning.

Uniqueness

®-2-Aminopent-4-YN-1-OL hydrochloride stands out due to its specific chiral configuration, which imparts unique biological and chemical properties. Its ability to form stable hydrochloride salts enhances its solubility and usability in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

(2R)-2-aminopent-4-yn-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c1-2-3-5(6)4-7;/h1,5,7H,3-4,6H2;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVZFZKRMMQRAM-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC[C@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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